molecular formula C8H10N4 B1492819 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile CAS No. 2090956-29-7

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1492819
CAS RN: 2090956-29-7
M. Wt: 162.19 g/mol
InChI Key: NLRMXMFYKXIWHQ-UHFFFAOYSA-N
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Description

The compound “2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are known for their wide range of biological activities and are used as building blocks in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile” would consist of a pyrazole ring attached to a cyclopropyl group and an acetonitrile group .


Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions, including substitutions and additions, due to the presence of active sites in their structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile” would depend on its specific structure. For instance, it would be expected to have a high solubility in polar solvents due to the presence of polar functional groups .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Recent studies have highlighted the significance of pyrazole derivatives, including structures similar to 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile, in the synthesis of heterocyclic compounds. These compounds are recognized for their pharmacophore qualities, playing a pivotal role in the development of biologically active compounds. Their extensive use as synthons in organic synthesis underscores their importance in medicinal chemistry, with a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral effects. The successful synthesis of these derivatives through various methods, including microwave irradiation and multicomponent reactions, has been achieved under different conditions, offering convenient strategies for annelating different heterocyclic nuclei (A. M. Dar & Shamsuzzaman, 2015; Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).

Medicinal Chemistry and Pharmacological Activities

The pyrazole moiety, integral to compounds like 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile, has been extensively investigated for its therapeutic potential. Pyrazole derivatives are known to exhibit a plethora of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and neuroprotective properties. These effects are attributed to the versatile framework of pyrazole, which allows for the development of novel therapeutic agents through structure-activity relationship studies, molecular docking simulation, and various modifications and derivatizations. Specifically, their role in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, by targeting enzymes like acetylcholinesterase and monoamine oxidase has been documented, showcasing their potential as significant medicinal scaffolds (M. Ahsan et al., 2022).

Therapeutic Applications and Drug Development

The exploration of pyrazole derivatives in drug development has led to the identification of multiple therapeutic applications. These derivatives have been shown to possess a broad spectrum of pharmacological activities, making them promising candidates for developing new drugs. Their application spans various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer treatments, due to their ability to modulate biological pathways effectively. The ongoing research aims to optimize these compounds' therapeutic profiles while minimizing potential side effects, thus enhancing their clinical applicability (Diana Becerra, R. Abonía, & J. Castillo, 2022).

Mechanism of Action

Target of Action

It has been suggested that it may interact with proteins such as theSTE20-like serine/threonine-protein kinase , Calcium/calmodulin-dependent protein kinase type II subunit delta , and Serine/threonine-protein kinase MST4 . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.

Mode of Action

The exact mode of action of “2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile” is not fully understood. It is believed to interact with its target proteins, leading to changes in their activity. This can result in alterations in cellular processes, potentially leading to therapeutic effects .

Result of Action

Based on its potential targets, it may influence cell growth and apoptosis, but the specific effects depend on the context of its use .

Action Environment

The action of “2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile” can be influenced by various environmental factors. These can include the presence of other molecules, pH, temperature, and the specific cellular environment. Detailed studies on how these factors influence the action, efficacy, and stability of “2-(5-amino-3-cyclopropyl-1h-pyrazol-1-yl)acetonitrile” are currently lacking .

Safety and Hazards

The safety and hazards associated with “2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile” would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

2-(5-amino-3-cyclopropylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-3-4-12-8(10)5-7(11-12)6-1-2-6/h5-6H,1-2,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRMXMFYKXIWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.